molecular formula C23H22BrN3O3 B5325256 N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide

N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide

Cat. No. B5325256
M. Wt: 468.3 g/mol
InChI Key: YVRYOIWBZYPIOL-YSMPRRRNSA-N
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Description

N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide, also known as BCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BCPA is a non-peptide compound and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, as well as the activity of monoamine oxidase A and B.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-Alzheimer's disease activity, this compound has been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models of arthritis, and it has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide in scientific research is its relatively low toxicity compared to other compounds that have been studied for similar applications. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for research on N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide. One area of interest is in the development of new cancer treatments based on this compound and related compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different biochemical pathways in the body. Finally, there is also potential for the development of new Alzheimer's disease treatments based on this compound and related compounds.

Synthesis Methods

The synthesis of N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide involves a multi-step process that begins with the reaction of 3-bromophenylhydrazine with 2-methoxy-4-chlorophenoxyacetic acid. This reaction results in the formation of 2-(3-bromophenyl)carbonohydrazonoyl)-2-methoxyphenoxy)acetic acid, which is then reacted with benzylamine to yield this compound.

Scientific Research Applications

N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide has been investigated for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where this compound has been shown to exhibit anti-tumor activity in vitro. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.

properties

IUPAC Name

N-benzyl-2-[4-[(Z)-[(3-bromophenyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3/c1-29-22-12-18(15-26-27-20-9-5-8-19(24)13-20)10-11-21(22)30-16-23(28)25-14-17-6-3-2-4-7-17/h2-13,15,27H,14,16H2,1H3,(H,25,28)/b26-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRYOIWBZYPIOL-YSMPRRRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=CC(=CC=C2)Br)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC2=CC(=CC=C2)Br)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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